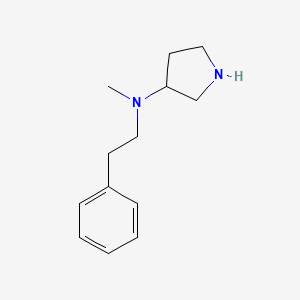

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine

説明

“N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The pyrrolidine ring in the molecule allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .科学的研究の応用

Synthesis and Chemical Properties

Research has focused on the synthesis and characterization of compounds structurally related to "N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine," highlighting their importance in the development of pharmaceuticals and materials. For example, the synthesis of key intermediates for antibiotic preparation demonstrates the relevance of similar compounds in medicinal chemistry. A practical and efficient process for preparing such intermediates through asymmetric Michael addition and stereoselective alkylation has been developed, underscoring their utility in synthesizing complex molecules (Fleck et al., 2003).

Non-linear Optical Properties

Derivatives of related compounds have been investigated for their solid-state non-linear optical properties, which are crucial for applications in optoelectronics and materials science. The study of small structural modifications on these properties provides insights into how molecular conformation and intermolecular interactions influence material characteristics (Langley et al., 2001).

Heterocyclic Organic Compounds

Pyrrolidines, a class of compounds including "N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine," are highlighted for their biological effects and applications in medicine, dyes, and agrochemicals. Research into the synthesis of pyrrolidines through [3+2] cycloaddition reactions reveals their versatility and potential for generating compounds with specific properties under mild conditions (Żmigrodzka et al., 2022).

Surface Chemistry

The interaction of cyclic amines, including analogs of "N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine," with surfaces such as Ge(100)-2×1 and Si(100)-2×1 has been explored. These studies provide insights into the bonding mechanisms and reactivity of amines on semiconductor surfaces, which are relevant for the development of nanotechnologies and materials science applications (Wang et al., 2003).

Catalysis and Oxidation Reactions

The oxidative transformation of cyclic amines to lactams, catalyzed by nanomaterials such as CeO2-supported gold nanoparticles, showcases the potential of "N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine" related compounds in chemical synthesis. Lactams are important chemical feedstocks, and efficient synthesis methods contribute to advancements in pharmaceutical manufacturing and materials chemistry (Dairo et al., 2016).

将来の方向性

特性

IUPAC Name |

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-15(13-7-9-14-11-13)10-8-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWSOFIEGIELJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

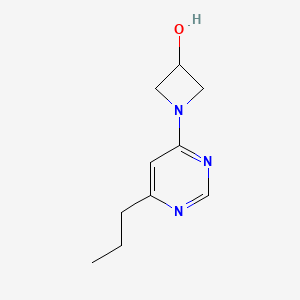

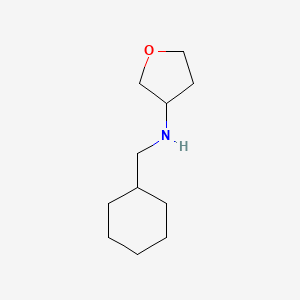

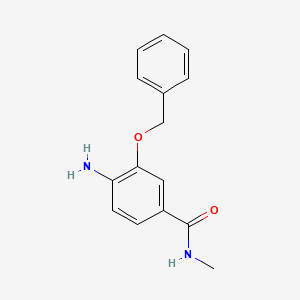

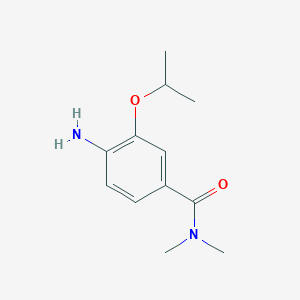

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B1468888.png)

![1-[(Naphthalen-1-yl)methyl]azetidin-3-ol](/img/structure/B1468890.png)

![1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468893.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-ol](/img/structure/B1468898.png)